NucPE1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Peroxy Emerald 1 (NucPE1) is a nuclear-localized fluorescent hydrogen peroxide probe. It is specifically designed to selectively accumulate in the nuclei of various mammalian cell lines and whole model organisms like Caenorhabditis elegans. This compound is used to monitor reactive oxygen species (ROS) fluxes within the sensitive organelle, providing insights into oxidative stress responses and cellular signaling mechanisms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nuclear Peroxy Emerald 1 involves the preparation of a fluorophore that can react with hydrogen peroxide to produce a fluorescent signal. The compound exhibits two primary absorptions in the visible region (λabs=468 nm, ε=27,300 M-1cm-1; λabs=490 nm, ε=26,000 M-1cm-1) and a weak emission (λem=530 nm, Φ=0.117). Upon reaction with hydrogen peroxide, it converts to a fluorophore with enhanced emission (λem=530 nm, Φ=0.626) .

Industrial Production Methods

The industrial production of Nuclear Peroxy Emerald 1 is not extensively documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and specificity for its intended use in scientific studies .

化学反応の分析

Types of Reactions

Nuclear Peroxy Emerald 1 primarily undergoes oxidation reactions. The reaction with hydrogen peroxide induces a fluorescence increase, converting it to a highly fluorescent form .

Common Reagents and Conditions

Reagents: Hydrogen peroxide (H2O2)

Major Products Formed

The major product formed from the reaction of Nuclear Peroxy Emerald 1 with hydrogen peroxide is a fluorescent compound that exhibits a significant increase in fluorescence emission at 530 nm .

科学的研究の応用

Chemical Properties and Mechanism of Action

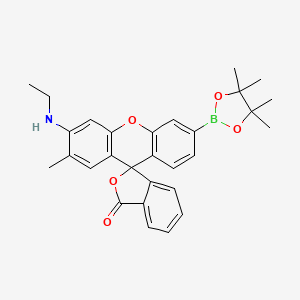

NucPE1 is characterized by its molecular formula C29H30BNO5 and a molecular weight of 483.36 g/mol. It operates through a mechanism where it reacts with hydrogen peroxide (H2O2), leading to an increase in fluorescence intensity. This transformation allows researchers to visualize changes in hydrogen peroxide levels within the nucleus, providing insights into oxidative stress and cellular signaling pathways.

Key Properties:

- Absorption Peaks :

- λabs = 468 nm (ε = 27,300 M−1cm−1)

- λabs = 490 nm (ε = 26,000 M−1cm−1)

- Emission Peak :

- λem = 530 nm (Φ = 0.626)

- Solubility :

- Soluble in DMSO at concentrations ≥ 2.5 mg/mL

Imaging of Reactive Oxygen Species

This compound's primary application lies in its ability to image reactive oxygen species (ROS) within living cells. By selectively accumulating in the nuclei of various mammalian cell lines, this compound allows for real-time monitoring of H2O2 levels, which are critical in various cellular processes including apoptosis and cell signaling.

Case Study : In experiments with Caenorhabditis elegans, this compound was used to demonstrate reduced nuclear H2O2 levels in worms overexpressing the sir-2.1 gene compared to wild-type organisms. This finding supports the hypothesis that certain longevity-promoting proteins can enhance the regulation of nuclear ROS pools .

Cancer Research

The role of oxidative stress in cancer progression is well-documented, making this compound a valuable tool in cancer research. Its ability to visualize changes in nuclear H2O2 levels can help elucidate mechanisms of tumor growth and metastasis.

Data Table: Applications in Cancer Research

Neurobiology

This compound has applications in neurobiology, particularly in studying neurodegenerative diseases where oxidative stress plays a pivotal role. By assessing nuclear H2O2 levels, researchers can gain insights into neuronal health and disease mechanisms.

Case Study : In a study examining neuroprotective compounds, this compound was utilized to track changes in oxidative stress levels within neuronal cells treated with various bioactive natural compounds .

Future Perspectives

The versatility of this compound positions it as a crucial tool for future research across various domains:

- Therapeutic Monitoring : Potential use in monitoring therapeutic efficacy by assessing oxidative stress responses.

- Biomarker Development : Development of biomarkers for diseases associated with oxidative stress.

- Drug Development : Assisting in the design and testing of new drugs targeting ROS-related pathways.

作用機序

Nuclear Peroxy Emerald 1 exerts its effects by selectively accumulating in the nuclei of cells. Upon encountering hydrogen peroxide, it undergoes an oxidation reaction that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor the levels and fluxes of hydrogen peroxide within the nucleus, providing valuable information about oxidative stress and cellular signaling pathways .

類似化合物との比較

Similar Compounds

Nuclear Peroxy Yellow 1 (NucPY1): Another nuclear-localized fluorescent hydrogen peroxide probe with different spectral properties.

Mitochondrial Peroxy Yellow 1 (MitoPY1): A mitochondrial-localized probe for hydrogen peroxide.

Uniqueness

Nuclear Peroxy Emerald 1 is unique in its ability to selectively target the nuclei without appended targeting moieties. This specificity allows for precise monitoring of hydrogen peroxide levels within the nucleus, making it a valuable tool for studying nuclear oxidative stress and related cellular processes .

生物活性

NucPE1, or Nuclear Peroxy Emerald 1, is a specialized fluorescent probe designed to selectively detect hydrogen peroxide (H₂O₂) levels within the nuclei of live cells. This compound has gained attention due to its ability to provide insights into redox signaling and oxidative stress in various biological contexts. It is particularly valuable in studying the dynamics of reactive oxygen species (ROS) in cellular environments, which are critical for understanding cellular signaling pathways, aging, and disease mechanisms.

This compound operates by selectively accumulating in the nuclear compartment of mammalian cells and responding to changes in H₂O₂ levels. Upon exposure to H₂O₂, this compound exhibits a fluorescence turn-on effect, allowing researchers to visualize and quantify nuclear H₂O₂ concentrations. This selectivity is crucial as it distinguishes H₂O₂ from other ROS, such as superoxide and hydroxyl radicals, making it a powerful tool for studying oxidative stress specifically within the nucleus .

Study 1: Localization and Response to H₂O₂

In a study involving HEK 293 and HeLa cells, researchers demonstrated that this compound colocalizes with Hoechst 33342, a nuclear stain, confirming its localization within the nucleus. When treated with 100 μM H₂O₂, cells exhibited a significant increase in this compound fluorescence, indicating heightened nuclear H₂O₂ levels. This response was consistent across various cell types, including CHO.K1 and NIH 3T3 cells .

Study 2: In Vivo Imaging in C. elegans

This compound was also tested in the model organism C. elegans. Worms overexpressing the longevity gene Sir-2.1 showed lower basal levels of nuclear H₂O₂ compared to wild-type controls. Furthermore, after exposure to exogenous H₂O₂, these worms exhibited a reduced fluorescence increase from this compound, suggesting enhanced regulation of nuclear ROS pools linked to longevity pathways .

Comparative Data on this compound's Efficacy

The following table summarizes key findings from studies utilizing this compound:

Research Implications

This compound's ability to visualize nuclear H₂O₂ dynamics opens avenues for research into various physiological and pathological states:

- Aging Studies : By linking oxidative stress with longevity genes like Sir-2.1, researchers can explore mechanisms underlying aging.

- Cancer Research : Understanding how tumor microenvironments influence ROS levels can aid in developing targeted therapies.

- Neurodegenerative Diseases : Investigating oxidative stress in neuronal nuclei may provide insights into diseases like Alzheimer's and Parkinson's.

Future Directions

Further studies are warranted to explore the full potential of this compound in diverse biological models. Future research could focus on:

- Developing derivatives with enhanced specificity or sensitivity.

- Utilizing this compound in live imaging studies across different model organisms.

- Investigating its role in therapeutic interventions targeting oxidative stress.

特性

IUPAC Name |

3'-(ethylamino)-2'-methyl-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30BNO5/c1-7-31-23-16-25-22(14-17(23)2)29(20-11-9-8-10-19(20)26(32)34-29)21-13-12-18(15-24(21)33-25)30-35-27(3,4)28(5,6)36-30/h8-16,31H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDUBPWQBBRPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)C)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。